[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
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Overview
Description
[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a chlorophenoxy group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The initial step involves the preparation of the pyridine intermediate, which can be synthesized via a nucleophilic substitution reaction. For instance, 2-chloropyridine can react with 4-chlorophenol in the presence of a base such as potassium carbonate to form 2-(4-chlorophenoxy)pyridine.
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Carbamate Formation: : The next step involves the formation of the carbamate group. This can be achieved by reacting the pyridine intermediate with methyl chloroformate and 4-chloroaniline under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-fluorophenyl)carbamate
- [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-bromophenyl)carbamate
Uniqueness
Compared to similar compounds, [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is unique due to the presence of two chlorophenyl groups, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-14-3-7-16(8-4-14)23-19(24)25-12-13-2-1-11-22-18(13)26-17-9-5-15(21)6-10-17/h1-11H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOXMMRLHUHZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)COC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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